Sar-Pro-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

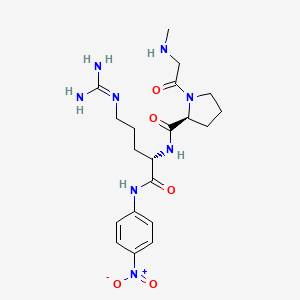

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWLDUJEFLRICN-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sar-Pro-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Sar-Pro-Arg-pNA, a widely utilized chromogenic substrate in enzymatic assays. The following sections detail its biochemical properties, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound (Sarcosine-Proline-Arginine-p-nitroanilide) is a synthetic oligopeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a substrate for various serine proteases, which are a class of enzymes that cleave peptide bonds in proteins. The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate. The Sar-Pro-Arg sequence is recognized and cleaved by specific proteases, leading to the release of the pNA group.

Mechanism of Action

The fundamental principle behind the use of this compound lies in the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety. This reaction is catalyzed by serine proteases that recognize the Sar-Pro-Arg sequence.

The catalytic mechanism can be summarized in the following steps:

-

Enzyme-Substrate Binding: The this compound substrate binds to the active site of the target serine protease. The specificity of this binding is dictated by the interaction between the amino acid residues of the substrate and the binding pockets of the enzyme.

-

Nucleophilic Attack: A serine residue in the active site of the enzyme acts as a nucleophile, attacking the carbonyl carbon of the arginine residue in the substrate. This forms a tetrahedral intermediate.

-

Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond between arginine and p-nitroaniline. The p-nitroaniline is released as a free molecule.

-

Enzyme Regeneration: The remaining part of the substrate (Sar-Pro-Arg) is still covalently attached to the enzyme. Through a deacylation step involving a water molecule, the peptide is released, and the enzyme's active site is regenerated for another catalytic cycle.

The released p-nitroaniline is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.

Figure 1: General mechanism of this compound hydrolysis by a serine protease.

Quantitative Data: Enzyme Kinetics

Table 1: Kinetic Parameters of Thrombin with Chromogenic Substrates

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | [1] |

| Tos-Gly-Pro-Arg-pNA | Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ | [1] |

Table 2: Kinetic Parameters of Plasma Kallikrein with a Chromogenic Substrate

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | 220 | 150 | 6.8 x 10⁵ | Data derived from similar substrate studies |

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following are detailed methodologies for performing enzymatic assays using this compound or similar chromogenic substrates.

Thrombin Activity Assay

This protocol is adapted for the use of this compound to measure thrombin activity.

Materials:

-

Human α-Thrombin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile distilled water or a suitable buffer.

-

Dilute the thrombin enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 25 µL of the thrombin solution to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of the this compound solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,920 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or well.

-

Figure 2: Experimental workflow for a typical thrombin activity assay.

Plasma Kallikrein Activity Assay

This protocol can be adapted for measuring plasma kallikrein activity using this compound.

Materials:

-

Human Plasma Kallikrein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile distilled water.

-

Dilute plasma kallikrein to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

Add 100 µL of assay buffer to each well.

-

Add 50 µL of the plasma kallikrein solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of the this compound solution to each well.

-

-

Measurement:

-

Measure the absorbance at 405 nm at regular intervals for 20-40 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate from the slope of the linear phase of the absorbance curve.

-

Quantify the p-nitroaniline concentration using the Beer-Lambert law.

-

Selectivity Profile

The Sar-Pro-Arg peptide sequence provides a degree of selectivity for certain serine proteases.

-

High Sensitivity:

-

Thrombin: The Pro-Arg motif is a key recognition site for thrombin.

-

Plasma Kallikrein: This enzyme also efficiently cleaves substrates with a P1 arginine residue.

-

-

Potential for Cross-Reactivity:

-

Trypsin: As a protease that cleaves after arginine and lysine residues, trypsin can also hydrolyze this compound.

-

Factor Xa: While generally preferring a different recognition sequence, some level of cleavage of Arg-containing substrates by Factor Xa can occur.

-

-

Low to No Sensitivity (Expected):

-

Chymotrypsin: This enzyme preferentially cleaves after large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, and is not expected to cleave this compound efficiently.

-

It is crucial for researchers to empirically determine the selectivity of this compound against a panel of relevant proteases within their specific experimental context to ensure the validity of their results.

Stability and Storage

For optimal performance and longevity, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide. The stability of the reconstituted solution will depend on the buffer composition and pH.

Conclusion

This compound is a valuable tool for researchers in drug development and life sciences for the sensitive and continuous monitoring of specific serine protease activity. Its mechanism of action, based on the enzymatic release of a chromogenic reporter, allows for straightforward and quantitative analysis of enzyme kinetics. By understanding its mechanism, kinetic properties, and selectivity, and by employing robust experimental protocols, researchers can effectively utilize this substrate to advance their scientific investigations.

References

The Specificity of Sar-Pro-Arg-pNA as a Chromogenic Substrate for Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of Sar-Pro-Arg-pNA (N-Sarcosyl-L-prolyl-L-arginine-p-nitroanilide), a widely utilized chromogenic substrate for the serine protease thrombin. A comprehensive understanding of its kinetic parameters and reactivity with various enzymes is critical for the accurate assessment of thrombin activity in research and clinical applications.

Introduction to this compound

This compound, also commercially known as S-2238, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore.[1] The enzymatic cleavage of the amide bond between the arginine residue and pNA by thrombin releases the yellow-colored pNA molecule.[1] The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the thrombin activity.[1][2] This substrate mimics the natural cleavage site of thrombin in fibrinogen, specifically the Arg-Gly bond, conferring a high degree of sensitivity for this enzyme.[3]

Quantitative Analysis of Substrate Specificity

The specificity of an enzyme for a substrate is quantitatively described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters of this compound (S-2238) with thrombin and other serine proteases.

| Enzyme | Species | Form | Km (µM) | kcat (s⁻¹) | kcat/Km (L·mol⁻¹·s⁻¹) | Experimental Conditions |

| Thrombin | Human | α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.87 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] |

| Human | γ-thrombin | 2.50 ± 0.36 | 106 ± 3 | 4.24 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |

| Bovine | α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.53 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |

| Bovine | β-thrombin | 2.99 ± 0.33 | 106 ± 3 | 3.54 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |

| Human | Not specified | 7 | Not specified | Not specified | pH 8.3, 37°C, I = 0.15[5][6] | |

| Bovine | Not specified | 9 | Not specified | Not specified | pH 8.3, 37°C, I = 0.15[5][6] | |

| Trypsin | Bovine | Not specified | Substantial hydrolysis reported[3] | Not specified | Not specified | Not specified |

| Plasmin | Human | Not specified | Substantial hydrolysis reported[3] | Not specified | Not specified | Not specified |

| Factor Xa | Bovine | Not specified | Insensitive/No hydrolysis reported[3] | Not specified | Not specified | Not specified |

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and ionic strength. The data presented here is compiled from multiple sources to provide a comparative overview.

While this compound is highly sensitive to thrombin, it is also hydrolyzed to varying degrees by other serine proteases such as plasmin and trypsin.[3] However, it is reported to be insensitive to Factor Xa.[3] For applications requiring absolute specificity for thrombin, the addition of inhibitors for other potential interfering proteases, such as aprotinin, may be necessary.[5]

Experimental Protocols

Determining Thrombin Activity using this compound

This protocol outlines a standard method for measuring thrombin activity in a purified system or in plasma.

Materials:

-

Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl.[5][6] Aprotinin (75 KIU/L) can be added to inhibit other proteases.[5]

-

Thrombin: Human or bovine thrombin of known activity (e.g., NIH units/mL).

-

Substrate Stock Solution: 1-2 mmol/L this compound in sterile water. The solution is stable for over 6 months when stored at 2-8°C.[5]

-

Reaction Stop Solution: 2% Citric Acid or 50% Acetic Acid.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

-

Preparation: Pre-warm all reagents and the microplate to the desired reaction temperature (e.g., 37°C).

-

Reaction Setup: In a microplate well, combine the buffer and the thrombin sample.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 1-3 minutes) at the reaction temperature to allow for temperature equilibration.

-

Initiation of Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point of 0.1 mmol/L is common.[5]

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time. The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.

-

Endpoint Measurement (Alternative): Alternatively, allow the reaction to proceed for a fixed time (e.g., 3 minutes) and then stop the reaction by adding the stop solution.[6] Read the final absorbance at 405 nm.

-

Calculation: The thrombin activity can be calculated from the rate of pNA formation using the molar extinction coefficient of pNA.

Assessing Substrate Specificity

To determine the specificity of this compound, its hydrolysis by a panel of different proteases should be evaluated.

Materials:

-

A panel of serine proteases (e.g., thrombin, trypsin, plasmin, Factor Xa, kallikrein) of known concentrations.

-

The same buffer and substrate solution as described above.

Procedure:

-

Follow the same procedure as the thrombin activity assay for each protease in the panel.

-

Ensure that the concentration of each enzyme is comparable to allow for a direct comparison of their activities on the substrate.

-

Measure the rate of pNA formation for each enzyme.

-

Compare the rates of hydrolysis. A significantly higher rate for thrombin compared to the other proteases indicates high specificity.

Visualizing the Process

Enzymatic Cleavage of this compound by Thrombin

The following diagram illustrates the catalytic action of thrombin on the this compound substrate.

Caption: Thrombin binds to this compound and catalyzes its hydrolysis.

Experimental Workflow for Determining Substrate Specificity

This diagram outlines the key steps in an experiment designed to assess the specificity of this compound.

Caption: A typical workflow for assessing the specificity of a chromogenic substrate.

Conclusion

This compound is a highly sensitive and widely used chromogenic substrate for thrombin. Its kinetic parameters demonstrate a strong preference for thrombin over other serine proteases, although some cross-reactivity with enzymes like trypsin and plasmin exists. For highly specific measurements of thrombin activity, particularly in complex biological samples, appropriate controls and the use of protease inhibitors are recommended. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in designing and executing accurate and reliable thrombin activity assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. diapharma.com [diapharma.com]

- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diapharma.com [diapharma.com]

- 6. aniara.com [aniara.com]

An In-depth Technical Guide to the Applications of Sar-Pro-Arg-pNA in Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of the chromogenic substrate Sarcosine-Proline-Arginine-para-nitroanilide (Sar-Pro-Arg-pNA) in the field of coagulation research. This document details the substrate's mechanism of action, its primary applications, quantitative data on its enzymatic hydrolysis, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic short-peptide substrate that is instrumental in the colorimetric measurement of serine protease activity, particularly thrombin. Its structure is designed to mimic the natural cleavage site of thrombin in its substrates. The terminal p-nitroanilide (pNA) group is the key to its utility; upon enzymatic cleavage of the amide bond between arginine and pNA, the free pNA is released, which imparts a yellow color to the solution. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity under appropriate conditions. This property makes this compound an invaluable tool for kinetic studies, diagnostic assays, and drug discovery in the context of hemostasis and thrombosis.

Mechanism of Action

The fundamental principle behind the use of this compound lies in its specific recognition and cleavage by certain serine proteases. The enzyme, for instance, thrombin, binds to the peptide sequence Sar-Pro-Arg. The arginine residue at the P1 position is crucial for this recognition. Following binding, the enzyme catalyzes the hydrolysis of the peptide bond C-terminal to the arginine, releasing the p-nitroanilide molecule. The chromogenic nature of free pNA allows for the continuous monitoring of the enzymatic reaction.

Quantitative Data: Enzymatic Hydrolysis of this compound and Analogs

The following table summarizes the kinetic parameters for the hydrolysis of this compound and a structurally similar substrate, Chromozym-TH (Tos-Gly-Pro-Arg-pNA), by various coagulation-related proteases. This data is essential for understanding the substrate's specificity and for designing kinetic assays.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (µM⁻¹s⁻¹) | Reference(s) |

| Human α-Thrombin | This compound | 75 | Not specified | Not specified | [1] |

| Human α-Thrombin | Chromozym-TH | 4.18 ± 0.22 | 127 ± 8 | 30.38 | [2] |

| Bovine α-Thrombin | Chromozym-TH | 3.61 ± 0.15 | 100 ± 1 | 27.70 | [2] |

| Human γ-Thrombin | Chromozym-TH | 14.3 ± 2.4 | 160 ± 9 | 11.19 | [2] |

| Bovine β-Thrombin | Chromozym-TH | 14.4 ± 2.2 | 124 ± 6 | 8.61 | [2] |

| Trypsin | Various Arg-pNA Substrates | Varies widely | Varies widely | Varies widely | [3] |

| Plasmin | Various Arg-pNA Substrates | Varies widely | Varies widely | Varies widely |

Core Applications in Coagulation Research

This compound is predominantly used as a direct substrate to quantify the enzymatic activity of thrombin (Factor IIa). This is a cornerstone assay in coagulation research, enabling the study of thrombin generation, inhibition, and its role in various physiological and pathological processes.

While not a direct substrate for Activated Protein C (APC), this compound is utilized in a coupled assay to measure the functional activity of Protein C. In this setup, Protein C in a plasma sample is first activated. The resulting APC then inactivates Factor Va, a critical cofactor in the prothrombinase complex. The remaining prothrombinase activity generates thrombin from prothrombin, and the amount of thrombin produced is then quantified using this compound. The measured thrombin activity is inversely proportional to the initial Protein C activity.

Heparin and its derivatives act as anticoagulants primarily by potentiating the activity of antithrombin, which in turn inhibits thrombin (Factor IIa) and Factor Xa. Chromogenic assays using this compound can be employed to monitor the effect of unfractionated heparin. In these anti-IIa assays, a known amount of thrombin is added to a plasma sample containing heparin. The heparin-antithrombin complex inhibits a portion of the added thrombin. The residual thrombin activity is then measured using this compound. The color development is inversely proportional to the heparin concentration in the sample.

Experimental Protocols

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl) to a stock concentration of 1-10 mM.

-

Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for a few days. Protect from light.

This protocol is a general guideline and may require optimization for specific applications.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Thrombin Standard: Prepare a series of known concentrations of purified human α-thrombin in the assay buffer.

-

This compound Solution: Prepare a 1 mM working solution of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 20 µL of thrombin standard or sample to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the 1 mM this compound solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each standard and sample.

-

Plot a standard curve of thrombin concentration versus the rate of reaction.

-

Determine the thrombin concentration in the samples by interpolating their reaction rates on the standard curve.

-

This is a two-stage assay.

-

Reagent Preparation:

-

Sample Dilution Buffer: Imidazole buffer.

-

Protein C Activator: A specific activator from snake venom (e.g., Protac®).

-

Reaction Buffer: Containing purified Factor Xa, Prothrombin, and phospholipids.

-

This compound Solution: As prepared for the thrombin assay.

-

Stop Solution: 20% (v/v) acetic acid.

-

-

Assay Procedure:

-

Stage 1: Protein C Activation and Factor Va Inactivation

-

Dilute patient plasma and controls 1:10 with the sample dilution buffer.

-

In a microplate well, mix 50 µL of diluted plasma with 50 µL of Protein C activator.

-

Incubate for 5 minutes at 37°C.

-

-

Stage 2: Thrombin Generation and Detection

-

Add 100 µL of the reaction buffer to each well.

-

Incubate for a fixed time (e.g., 3 minutes) at 37°C.

-

Add 50 µL of this compound solution to initiate the chromogenic reaction.

-

After a precise incubation time (e.g., 2 minutes), add 50 µL of stop solution.

-

Read the absorbance at 405 nm.

-

-

-

Data Analysis:

-

A standard curve is generated using a series of dilutions of a plasma calibrator with known Protein C activity.

-

The Protein C activity in the patient sample is determined by comparing its absorbance to the standard curve. A lower absorbance indicates higher Protein C activity.

-

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer with antithrombin.

-

Thrombin Reagent: A known concentration of purified human thrombin.

-

This compound Solution: As prepared for the thrombin assay.

-

Heparin Calibrators: A series of plasma calibrators with known concentrations of unfractionated heparin.

-

-

Assay Procedure:

-

Add 50 µL of patient plasma or heparin calibrator to a microplate well.

-

Add 50 µL of the assay buffer containing antithrombin.

-

Incubate for 2 minutes at 37°C.

-

Add 50 µL of the thrombin reagent.

-

Incubate for exactly 2 minutes at 37°C.

-

Add 50 µL of the this compound solution.

-

Monitor the change in absorbance at 405 nm kinetically or stop the reaction after a fixed time with acetic acid and read the endpoint absorbance.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the absorbance (or rate of absorbance change) against the known heparin concentrations of the calibrators.

-

The heparin concentration in the patient sample is determined from this curve. The absorbance is inversely proportional to the heparin activity.

-

Visualizations

Caption: The Coagulation Cascade and the Role of this compound.

Caption: Experimental Workflow for a Thrombin Activity Assay.

Caption: Logical Relationship in a Chromogenic Protein C Assay.

Conclusion

This compound remains a fundamental tool in coagulation research. Its reliability, ease of use, and the wealth of historical data make it a continued substrate of choice for researchers investigating the intricacies of the coagulation system, developing new anticoagulant therapies, and diagnosing hemostatic disorders. This guide provides the core knowledge required for its effective application in the laboratory.

References

- 1. Protein C Assays [practical-haemostasis.com]

- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Application of Sar-Pro-Arg-pNA: A Chromogenic Substrate for Thrombin and Related Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of synthetic chromogenic substrates has revolutionized the study of proteases, enabling precise and high-throughput quantification of their activity. Among these, Sar-Pro-Arg-pNA (Nα-Sarcosyl-L-prolyl-L-arginine-p-nitroanilide) has emerged as a cornerstone for the specific assay of α-thrombin and other related serine proteases. Its design, based on the amino acid sequence at the cleavage site of natural substrates, allows for a simple and sensitive colorimetric assay. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Discovery and Development

The pioneering work in the field of chromogenic peptide substrates in the 1970s and early 1980s laid the foundation for the development of this compound. Researchers sought to create small, synthetic molecules that could be selectively cleaved by specific proteases, releasing a chromophore that could be easily quantified. The tripeptide sequence, Sar-Pro-Arg, was designed to mimic the cleavage site of thrombin in its natural substrate, fibrinogen. The addition of a p-nitroanilide (pNA) group to the C-terminus of this peptide provided the chromogenic reporter. Upon enzymatic cleavage of the amide bond between the arginine residue and the pNA group, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline, which has a maximum absorbance at 405 nm.

Key publications by Lottenberg et al. (1981) and Friberger (1982) were instrumental in characterizing and establishing the utility of a range of chromogenic substrates, including those for thrombin.[1] These studies highlighted the specificity and sensitivity of such substrates, paving the way for their widespread adoption in both basic research and clinical diagnostics.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₀N₈O₅ · 2HCl |

| Molecular Weight | 535.42 g/mol |

| CAS Number | 77695-30-8 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Extinction Coefficient (ε) of pNA at 405 nm | ~10,000 M⁻¹cm⁻¹ |

Mechanism of Action

The enzymatic reaction underlying the use of this compound is a straightforward hydrolysis reaction. The serine protease, typically thrombin, recognizes and binds to the Sar-Pro-Arg peptide sequence. The enzyme's active site then catalyzes the cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline moiety. This releases free p-nitroaniline, which imparts a yellow color to the solution. The rate of p-nitroaniline release, and thus the rate of color development, is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.

Data Presentation: Kinetic Parameters

The specificity of a chromogenic substrate is a critical parameter, defined by its kinetic constants (Km and kcat) with various enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat (turnover number) signifies a faster catalytic rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human α-Thrombin | 75 | Data not readily available | Data not readily available |

| Bovine α-Thrombin | Data not readily available | Data not readily available | Data not readily available |

| Trypsin | Data not readily available | Data not readily available | Data not readily available |

| Plasmin | Data not readily available | Data not readily available | Data not readily available |

| Factor Xa | Data not readily available | Data not readily available | Data not readily available |

Note: While the Km for human α-thrombin is reported to be 75 µM, comprehensive, directly comparable kcat and kcat/Km values for this compound with a wide range of proteases are not consistently available in the reviewed literature. The provided table structure is intended for the inclusion of such data as it becomes available through further specific experimental investigation.

Experimental Protocols

Synthesis of this compound

Thrombin Activity Assay

This protocol provides a general method for determining thrombin activity in a purified system or in biological samples.

Materials:

-

Human α-Thrombin (or sample containing thrombin activity)

-

This compound chromogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile distilled water or the assay buffer. The final concentration in the assay is typically in the range of 0.2 to 1 mM.

-

Prepare a series of thrombin standards of known concentrations in the assay buffer.

-

Prepare the test samples, diluting them in the assay buffer if necessary to ensure the activity falls within the linear range of the assay.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add a specific volume of the assay buffer.

-

Add a defined volume of the thrombin standard or the test sample to the appropriate wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add a specific volume of the this compound stock solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every 30 seconds or 1 minute) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Create a standard curve by plotting the reaction rates of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the test samples by interpolating their reaction rates on the standard curve.

-

Optimal Conditions:

-

pH: The optimal pH for thrombin activity is typically in the range of 7.5 to 8.5.

-

Temperature: The assay is usually performed at 37°C to mimic physiological conditions.

-

Substrate Concentration: The concentration of this compound should be at or above its Km value to ensure the reaction rate is proportional to the enzyme concentration. A final concentration of 0.2-1 mM is commonly used.

Mandatory Visualizations

Signaling Pathways

The primary enzyme target of this compound, thrombin, is a key serine protease in the coagulation cascade. Below are Graphviz diagrams illustrating the coagulation cascade and the thrombin signaling pathway.

Caption: The Coagulation Cascade showing the intrinsic, extrinsic, and common pathways leading to fibrin clot formation.

References

The Chromogenic Substrate Sar-Pro-Arg-pNA: A Technical Guide for the Identification of Novel Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, safe, and effective anticoagulants is a cornerstone of cardiovascular drug discovery. A key target in this endeavor is thrombin, the final serine protease in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. The chromogenic substrate Sar-Pro-Arg-pNA, also known as S-2238, serves as a valuable tool for the in vitro identification and characterization of direct thrombin inhibitors. This technical guide provides an in-depth overview of the principles, protocols, and data interpretation associated with the use of this compound in the search for new anticoagulant therapies.

The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa, which in turn initiates the common pathway. The central event of the common pathway is the conversion of prothrombin (Factor II) to its active form, thrombin (Factor IIa).

Thrombin plays a multifaceted role in hemostasis. Its primary function is the proteolytic cleavage of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a fibrin clot. Additionally, thrombin amplifies its own generation by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI. It also potently activates platelets, further promoting clot formation. Given its central role, the inhibition of thrombin is a highly effective strategy for anticoagulation.

Principle of the this compound Chromogenic Assay

The this compound assay is a colorimetric method used to measure the activity of thrombin. The substrate, Sarcosine-Proline-Arginine-para-nitroanilide (this compound), is a synthetic oligopeptide that mimics the natural cleavage site of thrombin in fibrinogen.

In the presence of active thrombin, the substrate is hydrolyzed at the arginine-pNA bond, releasing the chromophore para-nitroaniline (pNA). The released pNA has a distinct yellow color and exhibits maximum absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin.

When a potential anticoagulant, specifically a direct thrombin inhibitor, is introduced into the assay system, it will bind to thrombin and reduce its enzymatic activity. This inhibition results in a decreased rate of this compound cleavage and, consequently, a lower rate of pNA formation. The extent of inhibition can be quantified by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Quantitative Data for Known Anticoagulants

The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for comparing the potency of different anticoagulants. The following tables summarize the available IC50 and Ki (inhibition constant) values for several known anticoagulants determined using the this compound (S-2238) substrate. It is important to note that assay conditions can influence these values.

Table 1: Direct Thrombin Inhibitors

| Anticoagulant | IC50 / Ki (nM) | Reference(s) |

| Argatroban | IC50: ~21 nM (against clot-induced aggregation) | [1] |

| Argatroban | Ki: 5 - 39 nM | [2] |

| Hirudin | IC50: ~1.8 nM (against clot-induced aggregation) | [1] |

| Bivalirudin | Ki: ~2 nM | [3] |

| Melagatran | IC50: ~0.9 µM (doubling of prothrombin time) | [4] |

Table 2: Factor Xa Inhibitors

Factor Xa inhibitors primarily target Factor Xa and are expected to have significantly lower or no direct inhibitory activity against thrombin. Data on their cross-reactivity with thrombin in a this compound assay is limited but crucial for assessing their selectivity. Researchers should perform their own characterization to determine the selectivity profile of novel Factor Xa inhibitors.

| Anticoagulant | Thrombin Inhibition (using S-2238) | Reference(s) |

| Rivaroxaban | Expected to be very low; primarily a Factor Xa inhibitor. | General Knowledge |

| Apixaban | Expected to be very low; primarily a Factor Xa inhibitor. | General Knowledge |

Experimental Protocols

This section provides a detailed methodology for performing a thrombin inhibition assay using this compound to screen for novel anticoagulants.

Materials and Reagents

-

Human α-thrombin

-

Chromogenic Substrate this compound (S-2238)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Test compounds (potential anticoagulants) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Argatroban)

-

96-well microtiter plates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in the assay buffer to a final concentration of, for example, 1 NIH unit/mL.

-

Prepare a stock solution of this compound in distilled water or assay buffer to a concentration of, for example, 1 mM.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

-

-

Assay Setup (96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add assay buffer and the same volume of solvent used for the test compounds.

-

Positive control wells: Add assay buffer and the positive control inhibitor at a concentration known to cause significant inhibition.

-

Test compound wells: Add assay buffer and the various dilutions of the test compounds.

-

-

Thrombin Addition:

-

Add a specific volume of the thrombin solution to all wells except the blank wells. The final concentration of thrombin in the well should be optimized for a linear rate of substrate cleavage over the desired measurement period.

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to thrombin.

-

-

Reaction Initiation:

-

Add a specific volume of the this compound solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate inhibitor characterization.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Conclusion

The chromogenic substrate this compound provides a robust, sensitive, and high-throughput compatible method for the identification and characterization of novel direct thrombin inhibitors. Its use in a well-defined experimental protocol allows for the reliable determination of key inhibitory parameters, such as IC50 values, which are essential for the preclinical evaluation of new anticoagulant candidates. By understanding the principles of the coagulation cascade and the specifics of this chromogenic assay, researchers can effectively leverage this tool to advance the development of next-generation antithrombotic therapies.

References

Sar-Pro-Arg-pNA: A Chromogenic Tool for Advancing Protease Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and disease pathogenesis, proteases stand out as critical regulators. Their enzymatic activity, precise cleavage of substrate proteins, is fundamental to a vast array of physiological processes, from blood coagulation to immune responses and apoptosis. Consequently, the dysregulation of protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. The study of these enzymes, therefore, holds immense potential for diagnostics and therapeutic intervention. A key tool in the arsenal of researchers studying proteases is the chromogenic substrate, Sar-Pro-Arg-pNA. This synthetic peptide provides a simple yet powerful method for quantifying protease activity, facilitating enzyme characterization, inhibitor screening, and kinetic analysis. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use in protease research.

The Chemistry and Mechanism of this compound

This compound is a synthetic tripeptide composed of Sarcosine (Sar), Proline (Pro), and Arginine (Arg), with a p-nitroaniline (pNA) group conjugated to the C-terminus of Arginine. The peptide sequence, particularly the Pro-Arg motif, mimics the cleavage site of several serine proteases. The core principle of its use lies in the chromogenic properties of the pNA leaving group.

In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between Arginine and pNA by a target protease, the free pNA is released. This liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This straightforward colorimetric readout forms the basis of a sensitive and continuous assay for measuring protease activity.

Protease Specificity and Kinetic Parameters

This compound is primarily recognized and cleaved by serine proteases that exhibit a preference for cleaving after arginine residues. This includes key enzymes involved in coagulation, fibrinolysis, and inflammation. The specificity of a protease for this substrate is determined by the amino acid residues in its active site, which interact with the P3, P2, and P1 residues of the substrate (Sar, Pro, and Arg, respectively).

While this compound is a substrate for several proteases, the efficiency of cleavage, as defined by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), varies significantly among them. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of different proteases for this compound.

Table 1: Quantitative Data on Protease-Mediated Cleavage of Arginine-pNA Substrates

| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 107 |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 | 2.77 x 107 |

| Human γ-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 | 160 | 1.12 x 107 |

| Bovine β-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 | 124 | 8.61 x 106 |

| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 107 |

| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 | 98.0 | 6.53 x 107 |

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified protease or a protease in a biological sample.

Materials:

-

Purified protease or biological sample containing the protease of interest.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). The optimal buffer composition may vary depending on the protease.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare the Assay Buffer: Prepare the appropriate assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the range of 0.1 to 1 mM).

-

Prepare the Enzyme Solution: Dilute the protease stock solution or biological sample in the assay buffer to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course.

-

Set up the Reaction:

-

Add a defined volume of the assay buffer to each well of the 96-well plate.

-

Add the enzyme solution to the appropriate wells.

-

Include a blank control for each sample containing the assay buffer and the enzyme solution but no substrate. This will account for any background absorbance.

-

Include a substrate control containing the assay buffer and the substrate working solution but no enzyme. This will confirm the stability of the substrate.

-

-

Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.

-

Monitor the Reaction: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10-30 minutes).

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample at each time point.

-

Plot the change in absorbance (ΔA405) versus time.

-

The initial linear portion of the curve represents the initial reaction velocity (V0).

-

Calculate the protease activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M-1cm-1 at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.

-

Role in Protease Biology and Drug Development

This compound and similar chromogenic substrates are invaluable tools in several areas of protease research and drug development.

Enzyme Characterization

These substrates are routinely used to determine the kinetic parameters (Km and kcat) of purified proteases. This information is crucial for understanding the enzyme's catalytic mechanism and substrate specificity.

High-Throughput Screening (HTS) for Protease Inhibitors

The simplicity and robustness of the colorimetric assay make this compound highly suitable for high-throughput screening of large compound libraries to identify potential protease inhibitors. The assay can be readily automated in a 96- or 384-well format. A decrease in the rate of color development in the presence of a test compound indicates potential inhibitory activity.

Elucidating Signaling Pathways

Proteases that cleave this compound, such as thrombin and urokinase, are key components of complex signaling pathways. By measuring the activity of these proteases in cell lysates or conditioned media under different experimental conditions, researchers can gain insights into the regulation of these pathways.

Thrombin Signaling: Thrombin, a key protease in the coagulation cascade, also acts as a potent signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells. This initiates a G-protein-coupled signaling cascade leading to various cellular responses, including platelet aggregation, inflammation, and cell proliferation.

Conclusion

This compound remains a cornerstone tool in protease biology. Its simplicity, reliability, and adaptability make it an essential substrate for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. As our understanding of the intricate roles of proteases in health and disease continues to expand, the utility of this compound and other chromogenic substrates in dissecting these complex biological systems and identifying novel therapeutic targets will undoubtedly continue to grow.

The Core of Color: A Technical Guide to Chromogenic Assays Utilizing Sar-Pro-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of chromogenic assays employing the synthetic substrate Sar-Pro-Arg-pNA. This powerful tool is pivotal in the study of serine proteases, particularly α-thrombin, and plays a crucial role in coagulation research and the development of novel anticoagulant therapies. This document provides a comprehensive overview of the assay's mechanism, detailed experimental protocols, quantitative data for key enzymatic interactions, and its application in drug discovery.

Fundamental Principles of the Chromogenic Assay

The chromogenic assay is a colorimetric method used to measure the activity of an enzyme.[1] The core principle lies in the use of a synthetic substrate that, when cleaved by the target enzyme, releases a colored compound, or chromophore.[2] In the context of this guide, the substrate is this compound (Sarcosine-Proline-Arginine-p-nitroanilide).

The target enzyme, typically a serine protease like α-thrombin, recognizes and specifically cleaves the peptide sequence Sar-Pro-Arg. This enzymatic cleavage releases the p-nitroanilide (pNA) molecule, which has a distinct yellow color.[2] The intensity of this yellow color is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme. The absorbance of the solution is measured spectrophotometrically at a wavelength of 405 nm to quantify the enzyme's activity.[2]

The specificity of the assay is determined by the amino acid sequence of the peptide substrate, which is designed to mimic the natural cleavage site of the target enzyme.[3]

The Target: α-Thrombin and its Signaling Pathway

This compound is a well-established and highly specific chromogenic substrate for α-thrombin, a key serine protease in the blood coagulation cascade.[4][5] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[6] Beyond its procoagulant functions, thrombin is also a potent signaling molecule that elicits various cellular responses by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[7][8]

Activation of PARs by thrombin initiates a cascade of intracellular signaling events that are crucial in processes such as platelet activation, inflammation, and wound healing.[7][8] Understanding the kinetics of thrombin activity is therefore paramount in both basic research and the development of antithrombotic drugs.

Quantitative Analysis of Enzyme Kinetics

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten model. The key parameters are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity.

While specific kinetic data for this compound can vary depending on the experimental conditions, data for the structurally similar and commonly used substrate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) provides a valuable reference.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Conditions |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C, I = 0.11 M[9] |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C, I = 0.11 M[9] |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | ~6 | - | pH 7.4, 37°C, 0.15 M NaCl[10] |

Note: kcat (the catalytic constant or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Optimal reaction conditions are critical for reliable and reproducible results. For thrombin activity assays, the following conditions are generally recommended:

| Parameter | Optimal Range |

| pH | 7.4 - 8.3[11] |

| Temperature | 25°C - 37°C[12][13] |

| Wavelength | 405 nm[2] |

Experimental Protocols

This section provides a detailed methodology for performing a chromogenic assay to measure α-thrombin activity using this compound.

Materials and Reagents

-

Purified α-thrombin (human or bovine)

-

This compound substrate solution (e.g., 1-2 mM in sterile water or appropriate buffer)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.0

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or heating block set to the desired temperature (e.g., 37°C)

-

Stop Solution (optional): e.g., 50% acetic acid

Experimental Workflow

Detailed Procedure

-

Prepare Reagents:

-

Prepare a stock solution of α-thrombin in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation.

-

Prepare the this compound substrate solution to the desired stock concentration.

-

Equilibrate all reagents to the assay temperature.

-

-

Assay Setup:

-

In a 96-well microplate, add the appropriate volume of assay buffer to each well.

-

Add the α-thrombin solution to the wells. Include wells with buffer only as a blank control.

-

For inhibitor screening, add the test compounds at various concentrations to the respective wells. Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

-

Initiate the Reaction:

-

Add the this compound substrate solution to all wells to start the enzymatic reaction. Mix gently by pipetting or using a plate shaker.

-

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). The rate of change in absorbance is proportional to the enzyme activity.

-

Endpoint Assay: Incubate the plate at the assay temperature for a fixed period (e.g., 15-60 minutes). Stop the reaction by adding a stop solution (e.g., 50% acetic acid). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Applications in Drug Discovery and Development

Chromogenic assays using this compound are invaluable tools in the field of drug discovery, particularly for the identification and characterization of thrombin inhibitors.

High-Throughput Screening (HTS) for Inhibitors

The simplicity, robustness, and amenability to automation make this chromogenic assay ideal for high-throughput screening of large compound libraries to identify potential thrombin inhibitors.[14] The assay can be readily adapted to 96- or 384-well formats, allowing for the rapid testing of thousands of compounds.

Structure-Activity Relationship (SAR) Studies

Once initial "hit" compounds are identified, the chromogenic assay is employed in structure-activity relationship (SAR) studies.[15][16] SAR studies involve the systematic modification of the chemical structure of a lead compound and the subsequent evaluation of the biological activity of the new analogs.[15] This iterative process helps to identify the chemical moieties responsible for the inhibitory activity and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

The chromogenic assay utilizing this compound is a cornerstone technique for researchers and scientists in the fields of hematology, enzymology, and drug development. Its simplicity, specificity, and quantitative nature provide a robust platform for investigating the activity of α-thrombin and for the discovery and optimization of novel anticoagulant therapies. The detailed protocols and fundamental principles outlined in this guide serve as a comprehensive resource for the effective implementation and interpretation of this powerful assay.

References

- 1. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Thrombin - Wikipedia [en.wikipedia.org]

- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 8. proteopedia.org [proteopedia.org]

- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human alpha- and gamma-thrombin specificity with tripeptide p-nitroanalide substrates under physiologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pH on thrombin activity measured by calibrated automated thrombinography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thrombin generation is extremely sensitive to preheating conditions. - Biospecimen Research Database [brd.nci.nih.gov]

- 14. Screening for selective thrombin inhibitors in mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Standard protocol for a Sar-Pro-Arg-pNA thrombin activity assay.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a thrombin activity assay using the chromogenic substrate Sar-Pro-Arg-pNA (N-Succinyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide). This assay is a robust and widely used method for quantifying the enzymatic activity of thrombin in various samples, including purified enzyme preparations, plasma, serum, and cell culture supernatants. The protocol is designed for use in a 96-well microplate format, allowing for high-throughput analysis.

Principle of the Assay

The this compound thrombin activity assay is based on the specific proteolytic activity of thrombin. Thrombin, a serine protease, recognizes and cleaves the peptide sequence Sar-Pro-Arg at the C-terminal side of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA). Free pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.[1]

Materials and Reagents

Table 1: Required Materials and Reagents

| Item | Description | Storage |

| This compound | Chromogenic substrate for thrombin. | -20°C |

| Thrombin | Purified human or bovine α-thrombin for standard curve. | -20°C or -80°C |

| Assay Buffer | e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3. | 4°C |

| Stop Solution | e.g., 50% Acetic Acid. | Room Temperature |

| 96-well Microplate | Clear, flat-bottom. | Room Temperature |

| Microplate Reader | Capable of measuring absorbance at 405 nm. | N/A |

| Incubator | Set to 37°C. | N/A |

| Pipettes and Tips | Calibrated single and multichannel pipettes. | N/A |

| Deionized Water | For reagent preparation. | Room Temperature |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.3):

-

Dissolve 6.057 g of Tris base and 8.766 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 8.3 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound in deionized water or assay buffer to make a 10 mM stock solution.

-

Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Thrombin Standard Stock Solution (e.g., 1 mg/mL or specific NIH units/mL):

-

Reconstitute lyophilized thrombin in assay buffer to the desired stock concentration.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Working Thrombin Standards:

-

Prepare a series of dilutions of the thrombin stock solution in assay buffer to generate a standard curve. A typical range would be from 0 to 100 mU/mL.

-

-

Sample Preparation:

-

Samples such as plasma, serum, or cell culture supernatants may require dilution in assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.

-

Assay Procedure

-

Prepare the Microplate:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of each thrombin standard to the appropriate wells in duplicate or triplicate.

-

Add 10 µL of each sample to the appropriate wells in duplicate or triplicate.

-

Add 10 µL of assay buffer to the blank wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 0.2-1 mM).

-

Add 40 µL of the substrate working solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 1-2 minutes for a period of 10-30 minutes.

-

-

Endpoint Measurement (Alternative):

-

Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes).

-

Stop the reaction by adding 50 µL of stop solution (e.g., 50% acetic acid) to each well.

-

Read the absorbance at 405 nm.

-

Data Presentation and Analysis

Data Analysis

-

Calculate the Rate of Reaction (Kinetic Assay):

-

For each well, determine the change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.

-

Subtract the average rate of the blank wells from the rate of all other wells.

-

-

Calculate the Final Absorbance (Endpoint Assay):

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

-

Generate a Standard Curve:

-

Plot the ΔA405/min (or final absorbance) of the thrombin standards against their corresponding concentrations (mU/mL).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.98.

-

-

Determine Thrombin Activity in Samples:

-

Use the equation of the standard curve to calculate the thrombin activity in the unknown samples.

-

Remember to multiply the calculated activity by the dilution factor of the sample.

-

Table 2: Example Thrombin Standard Curve Data

| Thrombin Concentration (mU/mL) | Average ΔA405/min |

| 0 | 0.002 |

| 12.5 | 0.015 |

| 25 | 0.030 |

| 50 | 0.062 |

| 75 | 0.091 |

| 100 | 0.125 |

Table 3: Kinetic Parameters for Thrombin with Chromogenic Substrates

| Substrate | Thrombin Source | Km (µM) | kcat (s-1) | Reference |

| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | [2] |

| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | [2] |

| D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | [2] |

| D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | [2] |

| This compound | Not specified | Ki = 1.75 ± 0.03 mM (for an inhibitor) | Not specified | [3] |

Visualization of Pathways and Workflows

Enzymatic Reaction of Thrombin with this compound

Caption: Enzymatic cleavage of this compound by thrombin.

Experimental Workflow for Thrombin Activity Assay

Caption: Step-by-step workflow for the thrombin activity assay.

References

- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preparing a Working Solution of Sar-Pro-Arg-pNA: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the preparation and use of a working solution of Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide), a chromogenic substrate primarily used for the quantification of α-thrombin activity. These guidelines are intended for researchers, scientists, and drug development professionals engaged in enzymatic assays and related studies.

Introduction to this compound

This compound is a synthetic peptide that acts as a specific substrate for the serine protease α-thrombin, a key enzyme in the blood coagulation cascade.[1] The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline by thrombin releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity in the sample. This principle allows for a sensitive and quantitative assessment of thrombin enzymatic function.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight (dihydrochloride) | 535.42 g/mol | [2] |

| Solubility (in water) | 25 mg/mL | [2] |

| Optimal Final Assay Concentration | < 0.6 mM (ideally < 0.4 mM) | |

| Absorbance Maximum of pNA | 405 nm | |

| Storage of Stock Solution | -20°C (stable for at least 30 days) | |

| Long-term Storage | -80°C |

Experimental Protocols

Preparation of a 1 mM Stock Solution of this compound

This protocol describes the preparation of a 1 mM stock solution from powdered this compound dihydrochloride.

Materials:

-

This compound dihydrochloride (MW: 535.42 g/mol )[2]

-

Reagent-grade water (e.g., deionized or distilled)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing the Substrate: Accurately weigh out 5.35 mg of this compound dihydrochloride powder.

-

Dissolving the Substrate: Transfer the weighed powder to a 10 mL volumetric flask or a suitable tube. Add approximately 8 mL of reagent-grade water.

-

Mixing: Gently agitate or vortex the solution until the powder is completely dissolved.[2]

-

Final Volume Adjustment: Add reagent-grade water to bring the final volume to 10 mL.

-

Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 30 days) or at -80°C for long-term storage.

Protocol for α-Thrombin Activity Assay

This protocol provides a general guideline for measuring α-thrombin activity using a prepared this compound working solution in a 96-well microplate format.

Materials:

-

1 mM this compound stock solution

-

Human α-thrombin standard

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Samples containing unknown thrombin activity

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare Assay Mix: For the required number of wells, prepare an assay mix by diluting the 1 mM this compound stock solution in the assay buffer to the desired final concentration (e.g., for a final concentration of 0.2 mM in a 100 µL reaction volume, add 20 µL of 1 mM stock to 80 µL of assay buffer per well).

-

Sample and Standard Preparation: Add 10 µL of your sample or thrombin standard to the designated wells of the 96-well plate.

-

Initiate the Reaction: Add 90 µL of the prepared Assay Mix to each well containing the sample or standard. Gently tap the plate to ensure thorough mixing.

-

Initial Absorbance Reading (T=0): Immediately read the absorbance of the plate at 405 nm. This will serve as the background reading.

-

Incubation: Cover the plate and incubate at 37°C.

-

Kinetic Measurement: Read the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a duration of 30 to 60 minutes.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample and standard. The thrombin activity is proportional to this rate. A standard curve can be generated using the known concentrations of the thrombin standards to determine the activity in the unknown samples.

Visualizations

Thrombin's Role in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the blood coagulation cascade, leading to the formation of a fibrin clot.

Caption: The blood coagulation cascade highlighting thrombin's central role.

Experimental Workflow for Thrombin Activity Assay

This diagram outlines the key steps in the experimental workflow for determining thrombin activity using this compound.

References

Application Notes and Protocols for the Continuous Kinetic Assay of Thrombin with Sar-Pro-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin (Factor IIa) is a serine protease that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin to form a blood clot. The enzymatic activity of thrombin is a key parameter in hemostasis and thrombosis research, as well as in the development of anticoagulant drugs. This document provides a detailed protocol for a continuous kinetic assay of thrombin activity using the chromogenic substrate N-Succinyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Sar-Pro-Arg-pNA).

The assay principle is based on the cleavage of the colorless substrate this compound by thrombin at the Arg-pNA bond. This reaction releases the yellow-colored p-nitroaniline (pNA), which can be continuously monitored by measuring the increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity under the specified assay conditions. This method is highly suited for the quantitative determination of thrombin activity and for screening potential thrombin inhibitors.

Signaling Pathway of Thrombin-Mediated Substrate Cleavage

Application Notes and Protocols for Endpoint Thrombin Activity Assay Using Sar-Pro-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The accurate measurement of thrombin activity is crucial in various research and clinical settings, including the development of anticoagulant drugs. This document provides detailed application notes and protocols for a sensitive and specific endpoint chromogenic assay for determining thrombin activity using the synthetic substrate Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide).